A-Amylase/

Description

α-Amylase (EC 3.2.1.1) is an endo-acting glycoside hydrolase that cleaves α-1,4-glycosidic bonds in starch, glycogen, and related polysaccharides, yielding maltose, maltotriose, and dextrins. It is a pivotal industrial enzyme with applications in food processing (starch liquefaction), pharmaceuticals, detergents, and biofuel production . The enzyme is ubiquitously produced by microorganisms (e.g., Bacillus spp., Halomonas spp.), plants, and animals. Microbial α-amylases, particularly from thermophilic bacteria like Bacillus stearothermophilus and Halomonas sp. AAD21, are favored for their thermostability (retaining activity up to 90°C) and adaptability to industrial processes . Structurally, α-amylases belong to glycoside hydrolase family 13 (GH13), characterized by a (β/α)₈-barrel catalytic domain and conserved regions critical for substrate binding and catalysis .

Properties

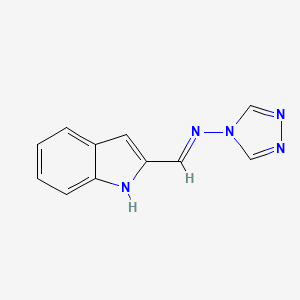

IUPAC Name |

(E)-1-(1H-indol-2-yl)-N-(1,2,4-triazol-4-yl)methanimine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N5/c1-2-4-11-9(3-1)5-10(15-11)6-14-16-7-12-13-8-16/h1-8,15H/b14-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGAIKVXQWSGKCO-MKMNVTDBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(N2)C=NN3C=NN=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C=C(N2)/C=N/N3C=NN=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Alpha-Amylase can be synthesized through microbial fermentation, primarily using bacteria, fungi, and yeast. The production process involves optimizing various parameters such as temperature, pH, and nutrient sources to maximize enzyme yield. Recombinant DNA technology is also employed to enhance production efficiency .

Industrial Production Methods: Industrially, Alpha-Amylase is produced using submerged fermentation techniques. Microbial strains are cultured in large bioreactors under controlled conditions. The enzyme is then extracted, purified, and formulated for various applications. Key reagents used in the preparation include sodium phosphate, sodium chloride, and starch solutions .

Chemical Reactions Analysis

Types of Reactions: Alpha-Amylase primarily undergoes hydrolysis reactions, breaking down alpha-1,4-glycosidic linkages in starch molecules to produce maltose, glucose, and dextrins .

Common Reagents and Conditions: The enzyme operates optimally at a pH range of 6.7 to 7.0 and requires calcium ions for stability and activity. Common reagents include sodium phosphate buffers and starch substrates .

Major Products: The major products formed from the hydrolysis of starch by Alpha-Amylase are maltose, glucose, and dextrins .

Scientific Research Applications

Food Industry

α-Amylase plays a significant role in the food industry, particularly in the following areas:

- Baking : Enhances dough fermentation, improving texture and moisture retention in bread products. Cold-active α-amylases can significantly reduce fermentation time while preserving flavor and aroma .

- Brewing : Facilitates the conversion of starches into fermentable sugars, essential for beer production. It aids in the mashing process, ensuring efficient sugar extraction from grains .

- Fruit Juice Production : Increases juice yield by breaking down starches present in fruits, enhancing clarity and flavor profiles .

Textile Industry

In textiles, α-amylase is used for:

- Desizing : Removes starch-based sizing agents from fabrics before dyeing and finishing processes. This ensures better dye uptake and fabric quality .

Detergent Industry

α-Amylase is incorporated into laundry detergents to:

- Starch Stain Removal : Breaks down starch-based stains effectively at low temperatures, making it suitable for cold wash detergents .

Pharmaceutical Industry

In pharmaceuticals, α-amylase is utilized for:

- Digestive Aids : Used in formulations designed to aid digestion by breaking down complex carbohydrates into simpler sugars .

Novel Sources of α-Amylase

Recent studies have identified novel sources of α-amylase through metagenomic approaches:

- A study identified a thermostable α-amylase from sheep rumen metagenomic data, demonstrating high activity under harsh industrial conditions. This enzyme showed potential applications in both detergent and food industries due to its stability and efficiency .

Economic Impact

The economic advantages of using microbial sources for α-amylase production include:

- Cost-effective bulk production capabilities.

- Easier genetic manipulation to enhance enzyme characteristics for specific industrial applications .

Comparative Data Table

| Application Area | Specific Use | Benefits |

|---|---|---|

| Food Industry | Baking | Improves texture and moisture retention |

| Brewing | Enhances sugar extraction for fermentation | |

| Fruit Juices | Increases yield and improves clarity | |

| Textile Industry | Desizing | Ensures better dye uptake |

| Detergent Industry | Stain Removal | Effective at low temperatures |

| Pharmaceutical | Digestive Aids | Aids in carbohydrate digestion |

Mechanism of Action

Alpha-Amylase catalyzes the hydrolysis of starch through a double-displacement mechanism. The enzyme’s active site contains aspartate and glutamate residues that act as a catalytic nucleophile and general acid/base, respectively. Calcium ions are essential for maintaining the enzyme’s structural integrity and activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Mechanistic Comparison

α-Amylase is distinct from other starch-hydrolyzing enzymes in catalytic mechanism, substrate specificity, and structural motifs:

| Parameter | α-Amylase | β-Amylase | Glucoamylase | Isoamylase |

|---|---|---|---|---|

| Catalytic Mechanism | Endo-acting; random cleavage | Exo-acting; releases maltose | Exo-acting; releases glucose | Debranching; cleaves α-1,6 bonds |

| GH Family | GH13 | GH14 | GH15 | GH13 |

| Optimal pH | 5.5–7.0 | 4.0–5.5 | 4.5–5.5 | 5.0–6.0 |

| Thermostability | High (up to 90°C retention) | Moderate (<60°C) | Moderate (<70°C) | Variable |

| Key Applications | Starch liquefaction, detergents | Brewing, baking | Glucose syrup production | Starch debranching |

- Structural Homology : α-Amylases share conserved regions (I–IV) with other GH13 enzymes, such as isoamylases, but diverge in substrate-binding loops, which dictate specificity .

- Thermostability : Halophilic Halomonas sp. α-amylase retains 70% activity after 2 hours at 90°C, outperforming mesophilic β-amylases .

Functional and Kinetic Differences

- Substrate Specificity: α-Amylase hydrolyzes internal α-1,4 bonds, while β-amylase acts on non-reducing ends. Glucoamylase prefers α-1,4 and α-1,6 linkages for glucose release .

- Kinetic Efficiency: Bacillus stearothermophilus α-amylase exhibits a turnover number (kcat) of 10³–10⁴ s⁻¹, significantly higher than plant β-amylases (~10² s⁻¹) .

Inhibitory Profiles

Natural and synthetic inhibitors exhibit varying efficacy against α-amylase compared to related enzymes:

- Mechanistic Insights : Inhibitors like acarbose mimic the transition state, binding to the catalytic triad (Asp231, Glu261, Asp328 in Bacillus spp.) .

Genetic and Evolutionary Divergence

- Gene Localization : In Bacillus stearothermophilus, the α-amylase gene is plasmid-borne (strains DY-5, 799) or absent (strain DSM2334), suggesting horizontal gene transfer despite phylogenetic distance .

- Sequence Homology : Pyrococcus furiosus extracellular α-amylase shares 40–60% homology with bacterial counterparts but differs in Ca²⁺-independent thermostability .

Research Findings and Industrial Relevance

- Thermostable Variants : Engineering of Halomonas sp. α-amylase via site-directed mutagenesis improved activity at 50°C and pH 7.0, enhancing industrial starch processing .

- Market Trends : α-Amylase dominates 25–30% of the global enzyme market, driven by demand in biofuels and detergents, outpacing β-amylase and glucoamylase .

Biological Activity

α-Amylase is a crucial enzyme involved in the hydrolysis of starch into simpler sugars, playing a significant role in various biological processes and industrial applications. It catalyzes the breakdown of α-1,4-glycosidic bonds in polysaccharides, making it essential in digestion and metabolism.

Biological Activity

The biological activity of α-amylase can be influenced by several factors, including pH, temperature, and the presence of stabilizing agents. Research has shown that:

- Optimum pH : The enzyme exhibits maximum activity within a pH range of 5.5 to 7.5. A study indicated that α-amylase activity drastically decreases below pH 4.5, with complete loss at pH 3.2 . Another study confirmed an optimum pH of 7.5 for α-amylase derived from Bacillus sp. strain SMIA-2 .

- Optimum Temperature : The optimal temperature for α-amylase activity is generally around 70°C, with stability observed for up to 2 hours at this temperature. However, activity diminishes significantly above this temperature .

Stabilization Techniques

To enhance the stability and activity of α-amylase under varying conditions, several techniques have been explored:

- Use of Cosolvents : The addition of cosolvents such as trehalose and glycerol has been shown to protect α-amylase activity at lower pH levels, although no activity was observed at extreme acidic conditions (pH 3.2) even with cosolvents present .

- Calcium Ion Dependence : Calcium ions are crucial for maintaining the structural integrity of α-amylase. They act as stabilizers and may also enhance enzymatic activity by facilitating proper folding and substrate binding .

Case Studies

- Thermophilic α-Amylase Production : A study on Anoxybacillus thermarum demonstrated that this thermophilic bacterium produced significant amounts of α-amylase when grown in a medium containing potato starch. The enzyme was characterized as thermo- and pH-stable, with purification yielding a specific activity of approximately 1203.7 U/mg .

- Industrial Applications : The application of microbial α-amylases in industries such as food processing and biofuel production has been extensively reviewed. These enzymes are utilized for starch liquefaction and saccharification processes, highlighting their economic importance .

Research Findings

Research has consistently demonstrated the diverse applications and biological significance of α-amylase:

- Enzyme Characterization : Various studies have characterized different sources of α-amylase, revealing variations in their stability profiles and substrate affinities based on the source organism .

- Purification Methods : Techniques such as ammonium sulfate precipitation followed by gel filtration chromatography have been effectively used to purify α-amylase from microbial sources, yielding high-purity enzymes suitable for industrial applications .

Summary Table

| Parameter | Optimal Value | Observations |

|---|---|---|

| Optimum pH | 5.5 - 7.5 | Activity drops significantly below pH 4.5 |

| Optimum Temperature | 70°C | Stability for up to 2 hours at this temperature |

| Enzyme Source | Anoxybacillus thermarum | High production levels using potato starch |

| Purification Yield | ~1203.7 U/mg | Achieved through ammonium sulfate precipitation |

Q & A

Q. How can researchers design experiments to measure α-amylase activity accurately across varying pH levels?

To measure α-amylase activity under different pH conditions, use buffered solutions (e.g., phosphate or citrate buffers) to maintain stable pH levels. The iodine-starch method is a common approach: incubate enzyme samples with starch substrate, terminate reactions at timed intervals, and quantify undigested starch via iodine staining. Activity is calculated based on starch hydrolysis rates . Include negative controls (e.g., heat-inactivated enzyme) to validate specificity.

Q. What are the critical controls required when assessing the impact of protein synthesis inhibitors on α-amylase secretion?

Essential controls include: (1) untreated protoplasts to establish baseline secretion, (2) solvent-only controls (if inhibitors are dissolved in DMSO or ethanol), and (3) validation of inhibitor efficacy (e.g., via radiolabeled amino acid incorporation assays). Anaerobic conditions may also serve as a negative control, as oxygen deprivation blocks enzyme synthesis .

Q. How to ensure reproducibility in α-amylase secretion assays when using agarose-starch film methods?

Standardize incubation times (e.g., 45 minutes for starch digestion), hormone pretreatment durations, and agarose-starch film thickness. Replicate experiments across multiple protoplast batches and include internal reference samples (e.g., GA₃-treated protoplasts) to normalize inter-experimental variability .

Advanced Research Questions

Q. What methodologies are recommended for identifying quantitative trait loci (QTL) associated with α-amylase activity in plant populations?

Use recombinant inbred line (RIL) populations for QTL mapping. Phenotype α-amylase activity across genotypes and apply composite interval mapping with LOD thresholds (e.g., ≥2.2) to detect significant loci. Overlapping QTL regions for related traits (e.g., preharvest sprouting) should be analyzed for pleiotropic effects using near-isogenic lines .

Q. How do single-cell α-amylase secretion assays compare to population-level measurements in sensitivity and biological relevance?

Single-cell assays (e.g., agarose-starch films) identify heterogeneity in secretion capacity among individual protoplasts, which population-level data may obscure. However, population methods (e.g., spectrophotometric activity assays) provide higher throughput and quantitative precision. Combining both approaches validates hormonal response consistency across scales .

Q. What statistical approaches are optimal for optimizing culture medium components to enhance α-amylase production in microbial systems?

Plackett-Burman designs screen significant medium components (e.g., carbon/nitrogen sources), followed by response surface methodology (RSM) to model interactions and identify optimal concentrations. For example, soluble starch and ammonium chloride significantly boost α-amylase activity in Piriformospora indica .

Q. How should researchers address contradictory data in α-amylase activity measurements from different experimental setups?

Cross-validate results using orthogonal methods (e.g., iodine-starch assays vs. DNS reducing sugar quantification). Evaluate methodological variables (e.g., substrate purity, incubation temperature) and apply multivariate statistical analysis (e.g., ANOVA with post-hoc tests) to isolate confounding factors .

Q. What are the advantages of using response surface methodology over traditional one-factor-at-a-time approaches in α-amylase production studies?

RSM accounts for interactions between variables (e.g., carbon source and pH), enabling identification of non-linear optima that single-factor designs miss. For example, RSM increased Geobacillus thermoleovorans α-amylase yield by 40% compared to stepwise optimization .

Q. How can researchers integrate transcriptomic data with enzyme activity profiles to elucidate α-amylase regulation pathways?

Perform RNA-seq on tissues with divergent α-amylase activities (e.g., wild-type vs. pga mutants) and correlate differentially expressed genes (e.g., GA biosynthesis genes) with activity measurements. CRISPR knockouts of candidate regulators can validate their roles in enzyme expression .

Q. What are the best practices for validating the role of gibberellic acid (GA) in α-amylase gene expression using mutant barley strains?

Use mutants with altered GA metabolism (e.g., pga mutants with reduced GA 2/3-hydroxylation). Quantify bioactive GA levels via LC-MS and compare with α-amylase activity in GA-deficient backgrounds. Pharmacological inhibitors (e.g., paclobutrazol) can further dissect GA signaling dependencies .

Tables

Table 1: Key Experimental Parameters for α-Amylase Activity Assays

Table 2: Statistical Designs for Enzyme Production Optimization

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.